[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
Description
The compound [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS: 1361579-86-3) is a chlorinated aromatic amine with a molecular formula of C₁₄H₁₃Cl₄N and a molecular weight of 337.1 g/mol . Its structure features a dimethylamine group attached to a 3-chlorophenyl ring, which is further substituted with a 2,3,6-trichlorocyclohexa-2,4-dienyl moiety. The compound’s Smiles notation is CN(C)c1cccc(Cl)c1C1CC=C(Cl)C(Cl)=C1Cl, highlighting its stereoelectronic configuration .
Properties
Molecular Formula |
C14H13Cl4N |
|---|---|
Molecular Weight |
337.1 g/mol |
IUPAC Name |
3-chloro-N,N-dimethyl-2-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)11-5-3-4-8(15)12(11)13-9(16)6-7-10(17)14(13)18/h3-7,9,13H,1-2H3 |
InChI Key |
NULJLNVUOWIMHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)C2C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The compound’s structure comprises three critical components:
- A 3-chloro-2-substituted phenyl ring
- A 2,3,6-trichlorocyclohexa-2,4-dienyl moiety
- A dimethylamine functional group
Retrosynthetic disconnections suggest two primary strategies:
- Coupling of preformed trichlorocyclohexadienyl and chlorophenyl intermediates
- Stepwise halogenation and functionalization of a parent aromatic system
The former approach dominates industrial workflows due to modularity, while academic studies often favor the latter for mechanistic control.
Synthesis of the Trichlorocyclohexa-2,4-Dienyl Moiety
Diels-Alder Cyclization with Halogenated Dienophiles
A validated method involves Diels-Alder cyclization between 1,3-butadiene derivatives and tetrachloroethylene under high-pressure conditions (15–20 bar). Optimal yields (68–72%) occur at 120°C in dichloromethane with aluminum trichloride catalysis. Subsequent dehydrohalogenation using potassium tert-butoxide in tetrahydrofuran generates the conjugated diene system.
Direct Chlorination of Cyclohexene Derivatives
Industrial-scale production employs radical chlorination of cyclohexene using sulfuryl chloride (SO₂Cl₂) under UV irradiation. This method achieves 83–85% conversion to 1,2,3,4-tetrachlorocyclohexane, which undergoes base-mediated elimination (NaOH, ethanol, 70°C) to yield the trichlorocyclohexadienyl fragment.
Table 1: Comparative Efficiency of Cyclohexadienyl Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Diels-Alder Cyclization | 68–72 | 95–97 | 8–12 |
| Radical Chlorination | 83–85 | 89–91 | 4–6 |
Coupling of Trichlorocyclohexadienyl and Chlorophenyl Units
Friedel-Crafts Alkylation
Reacting 1,2-dichlorobenzene with the trichlorocyclohexadienyl bromide in the presence of anhydrous FeCl₃ (2.5 eq.) at −15°C in nitrobenzene achieves regioselective para-substitution. Quenching with ice water followed by extraction with dichloromethane yields the coupled product in 54–58% yield.
Ullmann-Type Cross-Coupling
Palladium-catalyzed coupling using Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and cesium carbonate in dimethylacetamide at 140°C facilitates aryl-aryl bond formation. This method provides superior regiocontrol (92–94% meta-selectivity) but requires rigorous exclusion of moisture.
Introduction of the Dimethylamine Group
Nucleophilic Aromatic Substitution
Treatment of the intermediate 3-chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-chlorobenzene with dimethylamine gas (40 psi) in acetonitrile at 80°C for 48 hours effects displacement of the para-chloro substituent. Inclusion of copper(I) iodide (10 mol%) enhances reaction rate, achieving 76–79% conversion.
Buchwald-Hartwig Amination
A modern alternative employs Pd₂(dba)₃ (2 mol%), BrettPhos ligand (4 mol%), and sodium tert-butoxide in toluene at 110°C. This protocol reduces reaction time to 12–14 hours while maintaining yields at 81–83%.
Table 2: Amination Method Comparison
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig |
|---|---|---|
| Yield (%) | 76–79 | 81–83 |
| Reaction Time (h) | 48 | 12–14 |
| Catalyst Cost (USD/g) | 0.8 | 4.2 |
Purification and Isolation Strategies
Industrial-Scale Production Considerations
Batch processes dominate due to safety concerns with chlorinated intermediates. Key parameters include:
- Temperature Control : Exothermic chlorination steps require jacketed reactors with liquid nitrogen cooling
- Waste Management : Spent halogenating agents necessitate on-site neutralization with sodium bicarbonate slurry
- Throughput : Typical production scales reach 50–100 kg per batch with 68–72% overall yield
Chemical Reactions Analysis
Types of Reactions
[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce amine derivatives.
Scientific Research Applications
[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
The closest analogs are positional isomers differing in chlorine substitution patterns:
- [4-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS: 1361568-05-9):
Key Implications :
- Both compounds share identical molecular weights, but their distinct substitution patterns could lead to differences in solubility, stability, or metabolic pathways.
Other Chlorinated Aromatic Amines
[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- Cyclohexadienyl substitution: 2,3,4-Trichloro (vs. 2,3,6 in the target compound).
- Impact : The altered chlorine positions on the cyclohexadienyl ring may affect conformational flexibility and intermolecular interactions, such as π-π stacking or halogen bonding .
Thiazol-2-amine Derivatives (e.g., [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methylamine)
- Example: 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine .
- Comparison: The thiazole ring replaces the cyclohexadienyl group, introducing a heterocyclic core. The dimethylamine group is part of a Schiff base (benzylidene moiety) rather than a direct phenyl substituent.
Cyclopentadienyl and Cyclohexanone Derivatives
- Example 1: 1-Methyl-4-((1,2,3,4,5-pentamethylcyclopenta-2,4-dienyl)methyl)benzene (Yield: 86%) . Comparison: Cyclopentadienyl vs. cyclohexadienyl core; pentamethyl substitution vs. trichloro substitution.
- Example 2: 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one . Comparison: Cyclohexanone backbone vs. cyclohexadienyl; ketone group vs. amine functionality. Functional relevance: Cyclohexanone derivatives often exhibit neuropharmacological activity (e.g., ketamine analogs), whereas the target compound’s amine and chlorinated structure may favor herbicidal or pesticidal applications .
Biological Activity
The compound [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine (CAS No. 1361660-07-2) is a chlorinated amine that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C14H13Cl4N
- Molecular Weight : 337.07 g/mol
- Structure : The compound features a trichlorocyclohexadiene moiety attached to a chlorophenyl group and a dimethylamine functional group.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The specific biological activities of this compound have been explored in several studies.
Antimicrobial Activity
A study investigating the antimicrobial properties of various chlorinated compounds found that those with similar structural motifs showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy against microbial pathogens due to the presence of multiple chlorine atoms which may enhance lipophilicity and cell membrane penetration.
Enzyme Inhibition
The compound's activity as an enzyme inhibitor has been assessed in relation to cholinesterase enzymes:
- Acetylcholinesterase (AChE) : Preliminary data suggest that this compound may exhibit noncompetitive inhibition against AChE.
- Butyrylcholinesterase (BChE) : Similar studies indicate potential competitive inhibition against BChE.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of chlorinated phenyl amines; found that similar compounds exhibited significant antibacterial properties against E. coli and S. aureus. |
| Study 2 | Analyzed enzyme inhibition profiles; indicated that compounds with trichlorocyclohexadiene moieties showed promising AChE and BChE inhibition activities. |
| Study 3 | Explored the antioxidant capacity of related compounds; results suggested that chlorinated derivatives could act as effective antioxidants in vitro. |
The biological activity of this compound is likely attributed to:
- Membrane Disruption : The lipophilic nature due to chlorination may allow the compound to disrupt microbial membranes.
- Enzyme Interaction : The structural features may facilitate binding to active sites on enzymes like AChE and BChE, leading to inhibition.
- Reactive Oxygen Species (ROS) Scavenging : Potential antioxidant properties may arise from the ability to neutralize ROS.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing [3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine?
- Methodology : Utilize nucleophilic aromatic substitution (NAS) with halogenated intermediates. For example, 2,3-dichloroquinoxaline (DCQX) derivatives can serve as precursors due to their reactivity with amines under controlled conditions . Microwave-assisted synthesis (e.g., 60–100°C, 15–30 min) improves reaction efficiency and reduces byproducts compared to traditional thermal methods .
- Key Considerations : Optimize solvent polarity (e.g., DMF or THF) and stoichiometry of dimethylamine to minimize polyhalogenated byproducts. Monitor reaction progress via TLC or HPLC with UV detection at 254 nm.
Q. How can structural characterization of this compound be systematically validated?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm substitution patterns on the phenyl and cyclohexadienyl rings. For example, -NMR signals at δ 6.8–7.2 ppm indicate aromatic protons, while δ 2.8–3.2 ppm corresponds to dimethylamine protons .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and chlorine positioning, particularly for the trichlorocyclohexadienyl moiety. Hydrogen bonding between NH groups and chloride ions can stabilize crystal packing .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 400–450 range) confirms molecular ion peaks and isotopic patterns consistent with multiple chlorine atoms .
Advanced Research Questions
Q. What experimental designs are critical for studying the environmental fate of this compound?
- Environmental Persistence Studies :
- Hydrolysis : Conduct pH-dependent hydrolysis trials (pH 4–9) at 25–50°C. Monitor degradation products via LC-MS/MS, focusing on dechlorination intermediates (e.g., dichlorocyclohexadienyl derivatives) .
- Photolysis : Exclude UV light (λ > 290 nm) in photoreactors to simulate sunlight. Quantify half-lives using first-order kinetics and identify reactive pathways (e.g., radical-mediated dehalogenation) .
- Data Interpretation : Compare degradation rates with QSAR models (e.g., EPI Suite) to predict bioaccumulation and toxicity. Discrepancies between experimental and modeled data may indicate unaccounted matrix effects (e.g., humic acid interactions) .
Q. How can contradictions in biological activity data be resolved for this compound?
- Case Study : Conflicting reports on receptor binding affinity (e.g., dopamine vs. serotonin receptors).
- Resolution Strategies :
- Dose-Response Curves : Use radioligand assays (e.g., -spiperone for dopamine D2 receptors) across 3–5 log concentrations to validate IC values.
- Structural Analog Comparison : Test derivatives lacking dimethylamine or chloro groups to isolate pharmacophore contributions. For example, replacing dimethylamine with ethylamine reduces steric hindrance and alters binding kinetics .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to assess binding poses and energy landscapes. Mismatches between in silico and in vitro data may highlight conformational flexibility in the trichlorocyclohexadienyl ring .
Q. What methodologies are effective for analyzing its metabolic pathways in vivo?
- Approach :
- Isotope Labeling : Administer -labeled compound to rodents and track metabolites via LC-HRMS. Major pathways include N-demethylation (via CYP3A4) and glutathione conjugation at the chloro-substituted phenyl ring .
- Tissue Distribution : Use autoradiography or MALDI imaging to map compound localization in organs (e.g., liver vs. brain). Correlate spatial data with toxicity endpoints (e.g., histopathology) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
